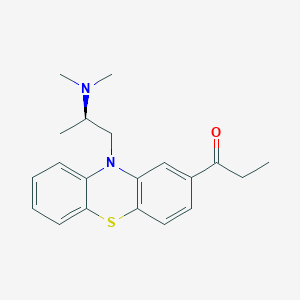

(R)-Propiomazine

描述

Contextualizing Propiomazine (B33155) as a Research Chemical Entity

(R)-Propiomazine is a phenothiazine (B1677639) derivative that has garnered attention within the scientific community for its potential applications in various research settings. nih.govwikipedia.org It belongs to a class of organic compounds known for their diverse biological activities. vedantu.comiiarjournals.org As a research chemical, propiomazine serves as a valuable tool for investigating complex biological pathways and for the development of new analytical methods. smolecule.com Its distinct chemical structure and properties provide a basis for a wide range of scientific inquiries. wikipedia.orgchemeo.com

Propiomazine is chemically designated as 1-[10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-yl]-1-propanone. drugfuture.comdaicelpharmastandards.com The molecule's core is a phenothiazine ring system, a tricyclic structure containing sulfur and nitrogen atoms. ontosight.ai This core is substituted with a propanoyl group and a dimethylaminopropyl group, which contribute to its specific chemical and pharmacological characteristics. nih.govwikipedia.org

Overview of Phenothiazine Derivatives in Research

Phenothiazine and its derivatives are a well-established class of compounds in medicinal chemistry and materials science. bohrium.comresearchgate.net The parent compound, phenothiazine, has the chemical formula S(C₆H₄)₂NH. wikipedia.orgnist.gov These compounds are known for their electron-donating properties due to the presence of electron-rich sulfur and nitrogen atoms. bohrium.com The non-planar, butterfly-like structure of the phenothiazine core is a key feature that influences its molecular interactions. bohrium.com

Historically, phenothiazine derivatives have been pivotal in pharmaceutical development. vedantu.com Their applications extend beyond medicine into areas such as the development of fluorescent materials for optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. bohrium.comrsc.orgrsc.org The versatility of the phenothiazine scaffold allows for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of properties and research applications. researchgate.net

Rationale for Comprehensive Academic Inquiry into Propiomazine

A detailed investigation into this compound is warranted due to its multifaceted nature as a research compound. Although it is a phenothiazine derivative, its specific substitutions result in a unique profile of activity that distinguishes it from other compounds in its class. nih.govdrugbank.com Understanding the synthesis, chemical properties, and mechanism of action of propiomazine at a molecular level is crucial for its effective application in research.

Academic inquiry into propiomazine can provide valuable insights into the structure-activity relationships of phenothiazine derivatives. researchgate.net By studying how the specific structural features of propiomazine influence its interactions with biological targets, researchers can better understand the fundamental principles governing molecular recognition and signaling pathways. smolecule.com Furthermore, detailed research findings on propiomazine can support the development of novel research tools and analytical techniques. smolecule.com

Structure

3D Structure

属性

分子式 |

C20H24N2OS |

|---|---|

分子量 |

340.5 g/mol |

IUPAC 名称 |

1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/t14-/m1/s1 |

InChI 键 |

UVOIBTBFPOZKGP-CQSZACIVSA-N |

手性 SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C[C@@H](C)N(C)C |

规范 SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C |

产品来源 |

United States |

Molecular Pharmacology and Receptor Interaction Profiles

Dopamine (B1211576) Receptor Antagonism

(R)-Propiomazine displays a comparatively low to moderate affinity for the dopamine D1 receptor [1, 2]. In vitro radioligand binding assays have determined its binding affinity (Ki) to be in the nanomolar range, but substantially weaker than its affinity for other dopamine or serotonin (B10506) receptor subtypes [3, 4]. Studies report Ki values for the D1 receptor to be approximately 240 nM to 390 nM [5, 6]. This level of interaction suggests that D1 receptor antagonism is a component of this compound's pharmacological profile, but it is not the primary site of action when compared to its high-affinity targets [7, 8]. The functional consequence of this interaction is antagonism, contributing to the broad spectrum of its neuroleptic activity [9, 10].

The interaction with the dopamine D2 receptor is a critical aspect of this compound's mechanism of action and is central to its classification as a typical antipsychotic agent [1, 3]. The compound acts as a potent antagonist at the D2 receptor, exhibiting a high binding affinity [2, 4]. Research findings consistently place its Ki value in the low nanomolar range, with reported values of approximately 12 nM to 18.3 nM [5, 6]. This high-affinity antagonism at D2 receptors, located in mesolimbic and mesocortical pathways, is fundamentally linked to the modulation of dopaminergic neurotransmission [7, 8]. The stereoselectivity of phenothiazines is particularly pronounced at the D2 receptor, with the (R)-enantiomer typically demonstrating significantly higher affinity than its (S)-counterpart [9, 10].

This compound demonstrates a particularly high affinity for the dopamine D4 receptor, specifically the D4.4 variant [1, 4]. This interaction is notable as its affinity for the D4 receptor is among the highest within the dopamine receptor family for this compound [2, 5]. Binding studies have quantified the Ki value for this compound at the D4 receptor to be approximately 7.9 nM [6, 7]. This potent antagonism at D4 receptors, which have a more restricted expression in the brain than D2 receptors, contributes to its unique pharmacological profile . High D4 receptor affinity is a characteristic shared with several atypical antipsychotic agents, suggesting a potential role in modulating cognitive and limbic functions with a distinct mechanism from D2 antagonism alone [3, 9, 10].

Serotonin Receptor Antagonism

In addition to its dopaminergic activity, this compound is a potent antagonist at key serotonin (5-HT) receptor subtypes. This dual antagonism of dopamine and serotonin systems is a defining feature of many modern neuroleptic agents.

The most potent interaction observed for this compound is its antagonism of the serotonin 5-HT2A receptor [1, 2]. It binds to this receptor with very high affinity, surpassing its affinity for any of the dopamine receptor subtypes [3, 4]. Experimental data from radioligand binding assays show exceptionally low Ki values, reported to be in the range of 1.3 nM to 2.5 nM [5, 6]. This potent 5-HT2A blockade is significant, as this receptor is heavily implicated in the modulation of mood, sleep, and perception . The high ratio of 5-HT2A to D2 receptor affinity is a key pharmacological characteristic, suggesting a strong influence on serotonergic systems relative to its dopaminergic effects [8, 9].

Interactive Data Table: Receptor Binding Profile of this compound

The following table summarizes the in vitro binding affinities (Ki) of this compound for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. The data can be sorted by clicking on the column headers.

| Receptor | Binding Affinity (Ki, nM) | Receptor Family |

|---|---|---|

| 5-HT2A | ~1.3 - 2.5 | Serotonin |

| D4 | ~7.9 | Dopamine |

| D2 | ~12 - 18.3 | Dopamine |

| 5-HT2C | ~14 | Serotonin |

| D1 | ~240 - 390 | Dopamine |

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is an antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.comwikidoc.orgprobes-drugs.orgunict.it The M1 receptor is abundant in the brain, particularly the striatum, and is involved in motor control and cognitive functions. nih.gov The M2 receptor is found in the brainstem and basal forebrain, while the M4 subtype is predominant in the striatum. sigmaaldrich.com The M3 receptor is involved in smooth muscle contraction and gland secretion. sigmaaldrich.com The M5 receptor has a more limited distribution in the brain. sigmaaldrich.com The antagonism of these receptors by this compound underlies some of its sedative and anticholinergic effects. ebi.ac.uk

Binding affinity data for propiomazine (B33155) at various muscarinic receptor subtypes is presented below:

| Receptor | Binding Affinity (pKi) |

| CHRM1 (M1) | 6.92 |

| CHRM2 (M2) | 6.58 |

| CHRM3 (M3) | 6.75 |

This data is derived from studies on propiomazine and may not be specific to the (R)-enantiomer. probes-drugs.org

Alpha-Adrenergic Receptor Antagonism

This compound also demonstrates antagonistic activity at alpha-adrenergic receptors, specifically the alpha-1 subtype. wikipedia.orgdrugbank.comdrugbank.com Alpha-1 adrenergic receptors are Gq-protein coupled receptors that, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, lead to smooth muscle contraction. nih.govamegroups.cn

| Receptor | Binding Affinity (pKi) |

| ADRA1A (Alpha-1A) | 7.53 |

This data is derived from studies on propiomazine and may not be specific to the (R)-enantiomer. probes-drugs.org

Histamine (B1213489) H1 Receptor Antagonism

A primary pharmacological action of this compound is its potent antagonism of the histamine H1 receptor. wikipedia.orgdrugbank.comsmpdb.ca This activity is the main reason for its use as a sedative. guidetopharmacology.orgdrugbank.comprobes-drugs.orgunict.it Histamine H1 receptors are involved in allergic and inflammatory responses. smpdb.ca First-generation antihistamines, like propiomazine, readily cross the blood-brain barrier, leading to central nervous system effects such as sedation. smpdb.ca

This compound demonstrates high-affinity binding to the histamine H1 receptor. nih.govwikipedia.org This high affinity is a key determinant of its potent antihistaminic effects. nih.gov Studies have shown that the binding affinity of various antihistamines to the H1 receptor correlates well with their biological activity. nih.gov The binding affinity for propiomazine at the histamine H1 receptor is significant, as indicated by a pKi value of 7.47. probes-drugs.org

When compared to other histamine antagonists, propiomazine is classified as a first-generation antihistamine. smpdb.ca This class of drugs is known for its ability to cross the blood-brain barrier and cause sedation, a characteristic that distinguishes them from second-generation antihistamines. nih.gov Second-generation agents are more selective for peripheral H1 receptors and have a lower incidence of central nervous system side effects. smpdb.caauburn.edu The sedative properties of propiomazine are a direct result of its action on central H1 receptors. guidetopharmacology.org

Differential Receptor Activity and Pharmacological Implications in Preclinical Models

This compound, a phenothiazine (B1677639) derivative, exhibits a broad receptor interaction profile, acting as an antagonist at several key neuroreceptors. nih.goviarc.fr Its pharmacological effects are a direct consequence of its binding affinity and activity at these diverse sites. Preclinical data indicate that the compound interacts with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. nih.govdrugbank.com

The compound demonstrates antagonism at dopamine D1, D2, and D4 receptors. iarc.frdrugbank.comwikipedia.org This interaction with the dopaminergic system, particularly the blockade of D2 receptors, is a hallmark of antipsychotic agents. nih.govwikipedia.org Furthermore, this compound is an antagonist of serotonin 5-HT2A and 5-HT2C receptors. iarc.frwikipedia.org The activity at 5-HT2A receptors is particularly significant, as a higher affinity for 5-HT2A compared to D2 receptors is a characteristic often associated with atypical antipsychotics, potentially leading to a lower risk of extrapyramidal side effects. wikipedia.orgnih.gov

The antipsychotic activity of propiomazine is attributed to the combined antagonism of dopamine and 5-HT2 receptors, while its sedative and antiemetic properties are primarily linked to H1 receptor blockade. nih.gov

| Receptor Subtype | Activity of Propiomazine | Potential Pharmacological Implication |

| Dopamine D1, D2, D4 | Antagonist iarc.frwikipedia.org | Antipsychotic effects nih.gov |

| Serotonin 5-HT2A, 5-HT2C | Antagonist iarc.frwikipedia.org | Atypical antipsychotic profile, potential for reduced extrapyramidal symptoms wikipedia.org |

| Histamine H1 | Antagonist nih.govdrugbank.com | Sedative and antiemetic effects nih.gov |

| Muscarinic M1-M5 | Antagonist nih.govwikipedia.org | Anticholinergic effects drugbank.com |

| Alpha-1 Adrenergic | Antagonist nih.govdrugbank.com | Potential for orthostatic hypotension drugbank.com |

Comparative Molecular Pharmacology with Structurally Similar Compounds (e.g., Clozapine (B1669256), Chlorpromazine)

Propiomazine is structurally and pharmacologically similar to the atypical antipsychotic clozapine. nih.govdrugbank.com Both compounds exhibit a broad receptor binding profile, acting on multiple neurotransmitter systems rather than selectively targeting dopamine receptors. drugbank.comnih.gov

Clozapine , like propiomazine, is an antagonist at dopamine (D1-D4), serotonin (notably 5-HT2A), adrenergic, cholinergic, and histaminergic receptors. drugbank.comnih.gov A key feature of clozapine's "atypical" profile is its relatively weak affinity for D2 receptors compared to its strong affinity for 5-HT2A receptors, a characteristic shared by propiomazine. wikipedia.orgdrugbank.com This 5-HT2A/D2 binding ratio is thought to contribute to the lower incidence of extrapyramidal side effects compared to typical antipsychotics. wikipedia.orgnih.gov Clozapine's potent antagonism of muscarinic and histamine H1 receptors also contributes to its side effect profile, including sedation and anticholinergic effects. drugbank.com

Chlorpromazine (B137089) , a representative first-generation or "typical" antipsychotic, also has a wide-ranging pharmacological profile, but with key differences. cambridge.orgdrugbank.com While it blocks D2, serotonin, alpha-adrenergic, histamine, and muscarinic receptors, its antipsychotic action is more strongly linked to potent D2 receptor antagonism. wikipedia.orgdrugbank.com Compared to atypical agents like clozapine and propiomazine, the ratio of 5-HT2A to D2 receptor blockade is generally lower for typical antipsychotics. nih.gov This stronger reliance on D2 blockade is associated with a higher risk of motor side effects. nih.gov

In preclinical studies comparing various phenothiazines, compounds like chlorpromazine were shown to have different effects on hepatic enzymes compared to others, suggesting that even within the same structural class, substitutions on the phenothiazine ring system lead to distinct pharmacological and metabolic profiles. nih.gov Propiomazine's profile, with its potent antihistaminic and significant serotonergic activity relative to its dopaminergic antagonism, places it in a unique position among phenothiazines, sharing pharmacological similarities with both sedative antihistamines like promethazine (B1679618) and atypical antipsychotics like clozapine. wikipedia.orgdrugbank.com

| Feature | This compound | Clozapine | Chlorpromazine |

| Class | Phenothiazine, Atypical Antipsychotic nih.govdrugbank.com | Dibenzodiazepine, Atypical Antipsychotic drugbank.comnih.gov | Phenothiazine, Typical Antipsychotic cambridge.orgdrugbank.com |

| Primary Antipsychotic MOA | D2/5-HT2A Antagonism nih.gov | D2/5-HT2A Antagonism drugbank.com | D2 Antagonism wikipedia.orgdrugbank.com |

| 5-HT2A vs. D2 Affinity | Higher affinity for 5-HT2A suggested wikipedia.org | High 5-HT2A affinity relative to D2 drugbank.com | Lower 5-HT2A/D2 affinity ratio nih.gov |

| H1 Receptor Activity | Strong Antagonist nih.govdrugbank.com | Strong Antagonist drugbank.com | Antagonist drugbank.com |

| Muscarinic Receptor Activity | Antagonist nih.govwikipedia.org | Strong Antagonist drugbank.comnih.gov | Weaker Antagonist drugbank.com |

| Key Clinical Implication | Primarily used as a sedative due to potent antihistamine effect drugbank.com | Used for treatment-resistant schizophrenia nih.gov | General antipsychotic use, higher risk of motor side effects nih.gov |

Preclinical Pharmacodynamics and Neurochemical Investigations

In Vitro Cellular and Tissue Model Studies

Receptor Binding Assays (e.g., Competitive Binding)

In vitro receptor binding studies have been crucial in elucidating the pharmacodynamic profile of Propiomazine (B33155). These assays reveal that the compound is a multi-receptor antagonist, interacting with several key neurotransmitter systems. The primary mechanism of action involves the blockade of various G protein-coupled receptors (GPCRs).

Competitive binding assays have demonstrated that Propiomazine acts as an antagonist at multiple receptor sites. drugbank.comwikipedia.orgyoutube.comnih.gov Its profile includes antagonism of dopamine (B1211576) D₁, D₂, and D₄ receptors, serotonin (B10506) 5-HT₂ₐ and 5-HT₂ₑ receptors, all five subtypes of muscarinic acetylcholine (B1216132) receptors (M₁-M₅), the α₁-adrenergic receptor, and the histamine (B1213489) H₁ receptor. drugbank.comwikipedia.orgyoutube.com The antipsychotic effects of Propiomazine are thought to be mediated primarily through its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. wikipedia.orgnih.gov Notably, it is reported to exhibit greater activity at the 5-HT₂ₐ receptor compared to the D₂ receptor, a characteristic shared by some atypical antipsychotic agents. wikipedia.org

While the antagonist activities are well-documented, specific quantitative affinity constants, such as Kᵢ values, for (R)-Propiomazine or the racemic mixture are not widely available in publicly accessible literature. guidetopharmacology.org

Table 1: Receptor Binding Profile of Propiomazine Below is an interactive table summarizing the identified receptor targets and the corresponding action of Propiomazine.

| Receptor Target | Action | Implicated Biological Role |

| Dopamine D₁, D₂, D₄ | Antagonist | Neurotransmission, mood, motor control |

| Serotonin 5-HT₂ₐ, 5-HT₂ₑ | Antagonist | Mood, perception, sleep |

| Muscarinic M₁-M₅ | Antagonist | Parasympathetic nervous system control |

| Alpha-1 Adrenergic (α₁) | Antagonist | Sympathetic nervous system control |

| Histamine H₁ | Antagonist | Allergic response, sedation, wakefulness |

Permeability Studies in Isolated Tissues (e.g., Ussing Chamber Models)

Permeability studies using isolated tissue models, such as the Ussing chamber or cultured cell monolayers like Caco-2, are standard preclinical methods to predict a drug's potential for oral absorption and its ability to cross biological barriers. nih.govevotec.comeuropa.eu These assays measure the rate of flux of a compound across a polarized epithelial cell monolayer, providing an apparent permeability coefficient (Papp). europa.eu

A comprehensive search of scientific literature did not yield specific experimental studies investigating the permeability of this compound or its racemic form using Ussing chamber models or other isolated tissue systems. Therefore, experimental data on its absorption characteristics and transport mechanisms across intestinal or other epithelial barriers from these models are not available.

Investigation of P-glycoprotein Expression in Tissue Models

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump expressed in various tissues, including the intestinal epithelium and the blood-brain barrier. nih.govmdpi.com It plays a significant role in limiting the absorption and distribution of many xenobiotics. nih.gov In vitro models are often used to determine if a compound is a substrate or inhibitor of P-gp, which can have significant pharmacokinetic implications. nih.gov

While direct experimental studies on the effect of this compound on P-glycoprotein expression in tissue models were not identified, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been reported for Propiomazine. drugbank.com These in silico models predict that Propiomazine may act as both a substrate and an inhibitor of P-glycoprotein. drugbank.com

Table 2: Predicted Interaction of Propiomazine with P-glycoprotein This table shows the computationally predicted interactions based on in silico modeling.

| Interaction | Prediction | Probability Score |

| P-glycoprotein Substrate | Substrate | 0.8544 |

| P-glycoprotein Inhibitor | Inhibitor | 0.9338 |

Note: These are computational predictions and have not been confirmed by in vitro or in vivo experimental studies. drugbank.com

In Vivo Mechanistic Studies in Preclinical Animal Models

Neuroprotective Property Investigations (e.g., in models of neurodegenerative conditions)

Preclinical animal models of neurodegenerative conditions, such as those mimicking Alzheimer's or Parkinson's disease, are essential for evaluating the potential neuroprotective effects of novel compounds. nih.govnih.gov These studies often assess whether a compound can mitigate neuronal damage, reduce oxidative stress, or prevent cell death in the context of disease pathology. nih.govmdpi.com

A review of the available scientific literature did not reveal any dedicated in vivo studies that have investigated the neuroprotective properties of this compound or racemic Propiomazine in preclinical animal models of neurodegenerative conditions.

Modulation of Neurotransmitter Systems and Pathways

The multi-receptor binding profile of Propiomazine strongly indicates its ability to modulate several critical neurotransmitter systems in vivo, primarily the dopaminergic and serotonergic pathways. ebi.ac.uknih.gov

By acting as an antagonist at D₁, D₂, and D₄ receptors, Propiomazine directly interferes with dopamine signaling. wikipedia.org Blockade of D₂ receptors in the mesolimbic pathway is a hallmark mechanism of antipsychotic drugs. nppsychnavigator.com The serotonergic system is also significantly affected through the antagonism of 5-HT₂ₐ and 5-HT₂ₑ receptors. wikipedia.org There is a complex interplay between the serotonin and dopamine systems; for instance, the blockade of 5-HT₂ₐ receptors is theorized to indirectly increase dopamine release in certain brain regions, such as the striatum. nppsychnavigator.com This mechanism may contribute to the atypical antipsychotic profile of compounds with a higher affinity for 5-HT₂ₐ than for D₂ receptors. wikipedia.org The antagonism of multiple other receptors, including muscarinic, adrenergic, and histaminergic receptors, further contributes to its complex neurochemical effects. youtube.comnih.gov

Studies on Physiological Responses Related to Receptor Antagonism

Propiomazine's physiological effects are a direct consequence of its ability to act as an antagonist at a wide array of neurotransmitter receptors. wikipedia.orgdrugbank.com This multi-receptor binding profile is characteristic of many phenothiazine (B1677639) derivatives. The antagonism at these sites prevents endogenous neurotransmitters from binding and initiating their usual signaling cascades, leading to a variety of physiological responses.

The primary sedative effects of Propiomazine are attributed to its potent antagonism of the histamine H₁ receptor. drugbank.com Blockade of H₁ receptors in the central nervous system is a well-established mechanism for inducing sleepiness. In addition to its antihistaminic activity, Propiomazine also blocks several other key receptors, which contributes to its broader pharmacological profile. wikipedia.org It is an antagonist of dopamine receptors (D₁, D₂, and D₄), serotonin receptors (5-HT₂ₐ and 5-HT₂ₒ), muscarinic acetylcholine receptors (M₁-M₅), and α₁-adrenergic receptors. wikipedia.org

Table 1: Overview of Propiomazine Receptor Antagonism and Associated Physiological Responses

| Receptor Target | Type of Action | Primary Physiological Response |

| Histamine H₁ | Antagonist | Sedation, promotion of sleep |

| Dopamine D₂ | Antagonist | Antipsychotic effects |

| Serotonin 5-HT₂ₐ | Antagonist | Contributes to antipsychotic effects |

| α₁-Adrenergic | Antagonist | Orthostasis, dizziness |

| Muscarinic (M₁-M₅) | Antagonist | Anticholinergic effects (e.g., dry mouth) |

Understanding Histamine System Modulation in Wakefulness Research

The central histaminergic system is a key regulator of the sleep-wake cycle. nih.gov Histaminergic neurons, located almost exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, project widely throughout the brain to promote and maintain arousal. nih.govresearchgate.net The activity of these neurons is highest during periods of wakefulness and significantly decreases during non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

Histamine exerts its wake-promoting effects primarily through the H₁ receptor. nih.gov The binding of histamine to H₁ receptors on other neurons leads to their excitation, contributing to a state of cortical arousal. nih.gov Propiomazine, as a potent H₁ receptor antagonist, directly interferes with this fundamental wakefulness pathway. drugbank.com By crossing the blood-brain barrier and blocking central H₁ receptors, it prevents histamine from exerting its arousal-promoting effects, thereby decreasing wakefulness and facilitating the transition to sleep. nih.gov

Preclinical research using animal models, often involving electroencephalogram (EEG) and electromyogram (EMG) recordings, has consistently shown that H₁ receptor antagonists increase NREM sleep and can reduce sleep latency (the time it takes to fall asleep). nih.govresearchgate.net While specific EEG studies on Propiomazine are not extensively detailed in available literature, its action as a first-generation antihistamine suggests it would produce these characteristic effects. nih.gov The sedative properties of H₁ antagonists are often more pronounced when the histaminergic system is activated, such as in stimulating or stressful environments. nih.gov

Table 2: Role of the Histamine System in Wakefulness and Modulation by H₁ Antagonists

| Component | Function in Wakefulness | Effect of Propiomazine (H₁ Antagonist) |

| Histaminergic Neurons (TMN) | Release histamine to promote arousal. | No direct effect on neurons, but blocks the action of released histamine. |

| Histamine | Binds to H₁ and H₃ receptors. | Competes with histamine for binding at the H₁ receptor. |

| H₁ Receptor | Mediates the primary wake-promoting signal of histamine. | Blocks the receptor, preventing histamine-induced arousal and promoting sleep. |

| H₃ Receptor | Acts as an autoreceptor to inhibit histamine release. | Not a primary target of Propiomazine. |

Chemical Synthesis Strategies and Stereochemical Considerations

General Synthetic Transformations

The Propiomazine (B33155) molecule, characterized by its phenothiazine (B1677639) core, a propionyl group, and a chiral dimethylaminopropyl side chain, can undergo various synthetic modifications. These transformations are crucial for both the synthesis of the parent compound and the generation of its derivatives and metabolites.

The sulfur atom within the phenothiazine ring of Propiomazine is susceptible to oxidation. nih.gov This reactivity is a common characteristic of phenothiazine derivatives. nih.govmdpi.com The oxidation typically occurs at the sulfur atom because of its significant electron density, making it more vulnerable to oxidation than other parts of the molecule, such as the tertiary amine on the alkyl side chain. nih.gov

The process generally leads to the formation of two primary oxidation products: sulfoxides and sulfones. nih.gov The initial oxidation product is the corresponding sulfoxide (B87167) (Propiomazine S-oxide). mdpi.com Further oxidation of the sulfoxide under similar conditions can yield the sulfone (Propiomazine S,S-dioxide). nih.gov This sequential oxidation significantly alters the electronic properties of the phenothiazine ring system. nih.gov The formation of sulfoxides is a known metabolic pathway for many phenothiazine drugs. mdpi.comnih.gov Chemical methods, as well as electrochemical synthesis, can be employed to generate these oxidized metabolites. nih.govchemrxiv.org The conversion of phenothiazines to their sulfoxides can also be achieved enzymatically.

Table 1: Oxidation Products of Propiomazine

| Reactant | Oxidizing Condition | Major Product(s) |

|---|---|---|

| (R)-Propiomazine | Controlled Oxidation | This compound sulfoxide |

Reduction reactions on the Propiomazine structure can target different functional groups. A key area for reduction is the ketone of the propionyl group, which can be reduced to a secondary alcohol, yielding a hydroxyl derivative.

Additionally, while the tertiary amine in the side chain is generally stable, reactions involving the broader class of amines can include reversible reactions with carbon dioxide to form alkyl-ammonium carbamates, which has been shown to reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.com In the context of drug design, redox systems are sometimes employed for prodrugs, where a latent amine is unmasked through a reduction process, for example, the reduction of a nitro group or an azide (B81097) to a primary amine. nih.gov

The phenothiazine nucleus of Propiomazine is an aromatic system that can undergo substitution reactions. These reactions would typically be electrophilic aromatic substitutions, allowing for the introduction of various functional groups onto the aromatic rings. The positions of substitution are directed by the existing substituents on the rings. The formation of impurities during synthesis can arise from side reactions or incomplete reactions. daicelpharmastandards.com

One of the primary synthetic routes to Propiomazine itself is a substitution reaction where 2-propionylphenothiazine is alkylated at the nitrogen atom. google.com This involves reacting it with a suitable alkylating agent, such as 2-dimethylaminopropyl chloride, in the presence of a strong base. google.com

Overview of Key Reagents and Conditions in Propiomazine Synthesis

The synthesis of Propiomazine has been approached through several routes. A common and industrially viable method involves the N-alkylation of 2-propionylphenothiazine. google.comgoogle.com This process utilizes key starting materials and specific reaction conditions to achieve a high yield and purity of the final product, while minimizing the formation of isomers like isopropiomazine. google.comgoogle.com

One documented procedure involves the reaction of 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride hydrochloride. google.com The reaction is carried out in a biphasic system of toluene (B28343) and water, with a strong base such as potassium hydroxide (B78521) or sodium amide to facilitate the condensation. google.comgoogle.com The reaction mixture is heated to reflux under azeotropic conditions to drive the reaction to completion. google.com

Another reported synthetic strategy involves the decarboxylation of an aminoalkyl ester of N-carboxyphenothiazine. google.com In this method, 2-propionylphenothiazine is first reacted with phosgene (B1210022) to form its N-carbonyl chloride derivative. This intermediate then reacts with 2-dimethylamino-1-propanol to yield an ester hydrochloride, which is subsequently decarboxylated by heating to produce Propiomazine hydrochloride. google.com

Table 2: Key Reagents and Conditions for Propiomazine Synthesis via N-alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

|---|---|---|---|---|---|

| 2-Propionylphenothiazine | 2-Dimethylaminopropyl chloride | Sodium amide | Not specified | Condensation | Propiomazine |

Stereochemical Characterization of Propiomazine

The pharmacological properties of chiral drugs can be highly dependent on their stereochemistry. nih.govresearchgate.net Enantiomers of a drug can exhibit different behaviors in biological systems, which are inherently chiral. nih.gov

Propiomazine possesses a single stereocenter, also known as a chiral center. nih.gov A stereocenter is typically an sp3-hybridized carbon atom that is bonded to four different groups. youtube.com In the structure of Propiomazine, this chiral carbon is located in the propyl side chain attached to the nitrogen of the phenothiazine ring. nih.govnih.gov

Specifically, the stereocenter is the carbon atom at position 2 of the propyl chain, which is bonded to:

A hydrogen atom

A methyl group (-CH₃)

A methylene (B1212753) group attached to the phenothiazine nitrogen (-CH₂-N)

A dimethylamino group (-N(CH₃)₂)

The presence of this single chiral center means that Propiomazine can exist as a pair of enantiomers: this compound and (S)-Propiomazine. The "(R)" designation refers to the specific three-dimensional arrangement of the four groups around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. nih.gov The absolute configuration at a chiral center is crucial as it dictates the molecule's shape and how it interacts with chiral biological targets like receptors. nih.gov

Implications of Racemic Nature in Research Contexts

Propiomazine possesses a chiral center in its dimethylaminopropyl side chain, meaning it exists as a pair of enantiomers: this compound and (S)-Propiomazine. nih.govwikipedia.org Conventionally, the compound is synthesized and administered as a racemic mixture, which is a 50:50 combination of both enantiomers. libretexts.org In a research context, the use of such a racemic mixture introduces significant complexities, as enantiomers of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic properties, despite having identical physical and chemical characteristics in an achiral environment. nih.govresearchgate.netmdpi.com

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological targets like receptors, enzymes, and transporters. nih.gov Consequently, one enantiomer (the eutomer) may be primarily responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. nih.gov Research conducted on a racemic mixture reflects the combined effects of both enantiomers, which can obscure the true activity and properties of the individual (R)- and (S)-forms.

Specific implications in a research setting include:

Misinterpretation of Potency and Efficacy : If one enantiomer is significantly more active, the potency of the racemic mixture will be lower than that of the pure, active enantiomer. This can lead to an underestimation of the potential therapeutic efficacy of the eutomer when studied in its pure form. nih.gov

Confounding Pharmacokinetic Profiles : The two enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. nih.gov This can result in a complex pharmacokinetic profile for the racemate, making it difficult to establish a clear relationship between administration and plasma concentration of the active species. Public assessment documents for Propiomazine products confirm that pharmacokinetic parameters for R-propiomazine and S-propiomazine are analyzed separately in bioequivalence studies, underscoring their distinct in vivo behavior. mpa.se

Masking of Side Effects : The distomer may be responsible for specific adverse effects that are not associated with the therapeutically active enantiomer. nih.gov In studies using the racemate, these side effects are attributed to the drug as a whole, potentially masking the superior safety profile of the pure eutomer. researchgate.net

Therefore, to accurately characterize the pharmacological profile of this compound, it is essential to conduct studies using the enantiomerically pure compound. This approach allows for a precise determination of its intrinsic activity, pharmacokinetics, and potential toxicity without the confounding influence of its (S)-counterpart. fda.gov

Potential for Asymmetric Synthesis Methodologies for this compound

The production of enantiomerically pure this compound requires specialized synthetic strategies known as asymmetric synthesis. While specific methodologies for this compound are not widely published, potential routes can be extrapolated from established principles and the synthesis of structurally related chiral phenothiazines. nih.govresearchgate.net The primary strategies include chiral resolution of a racemic mixture and direct stereoselective synthesis.

Chiral Resolution

This is a common and established method for separating enantiomers from a pre-synthesized racemic mixture. wikipedia.orglibretexts.org

Diastereomeric Salt Formation : Since Propiomazine is a basic amine, it can be reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to neutralize the resolving agent, yielding the desired pure this compound enantiomer. libretexts.org

Chiral Chromatography : This technique involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, causing them to travel through the column at different rates and allowing for their separation.

While effective, resolution has a significant drawback: the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being the unwanted (S)-enantiomer, which is often discarded. wikipedia.org

Stereoselective Synthesis

A more efficient approach is to directly synthesize the (R)-enantiomer, avoiding the formation of the (S)-form. This can be achieved through several methods.

Chemoenzymatic Kinetic Resolution : A highly plausible route is modeled on the successful chemoenzymatic synthesis of the related phenothiazines, promethazine (B1679618) and ethopropazine. researchgate.net This strategy involves synthesizing a racemic alcohol intermediate, which is then subjected to a lipase-mediated kinetic resolution. Enzymes like Novozym 435 can selectively acylate one enantiomer, leaving the other unreacted. researchgate.net This allows for the separation of a highly enantioenriched alcohol (e.g., the (R)-alcohol) from its acylated (S)-ester. The purified (R)-alcohol intermediate can then be converted through subsequent chemical steps (e.g., conversion to a bromide followed by reaction with the appropriate amine) into the final this compound product with high enantiomeric purity. researchgate.net

Asymmetric Catalysis : This approach involves using a chiral catalyst during a key bond-forming step to direct the reaction towards the formation of the desired (R)-enantiomer. For a molecule like Propiomazine, an asymmetric hydrogenation or a similar reduction of a prochiral precursor using a transition metal complex with a chiral ligand could establish the stereocenter with high enantioselectivity.

Chiral Pool Synthesis : This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required chiral center. The synthesis would then proceed through a series of reactions that build the rest of the Propiomazine molecule around this existing stereocenter, ensuring the final product retains the desired (R)-configuration.

These asymmetric methodologies offer the potential for a more efficient and sustainable synthesis of this compound, which is crucial for detailed pharmacological research and potential future development. nih.gov

Preclinical Biotransformation and Metabolic Interactions

Hepatic Metabolism Pathways (Proposed)

While the complete metabolic map of (R)-Propiomazine is not fully elucidated, preclinical data and studies on related phenothiazines suggest a multi-step hepatic process. nih.govnih.govdrugbank.com The metabolism is generally complex, involving several major pathways that increase the compound's polarity to facilitate excretion. kau.edu.sa

Key proposed pathways include:

Hydroxylation: A primary route for phenothiazine (B1677639) metabolism is the hydroxylation of the tricyclic ring system. testbook.comkau.edu.sa For many phenothiazines, this occurs at the 7-position, para to the ring's nitrogen atom. kau.edu.sanih.gov This initial step is typically followed by further metabolic processes.

N-Demethylation: The removal of methyl groups from the dimethylamino side chain is a confirmed pathway. Studies have identified N-demethylated propiomazine (B33155) as a metabolite in the urine of rats administered the parent drug. science.govnih.gov

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring is another common metabolic transformation for this class of compounds. kau.edu.sa

Conjugation: Following hydroxylation, the resulting metabolites often undergo Phase II conjugation with glucuronic acid, which significantly enhances their water solubility and facilitates elimination. testbook.comkau.edu.sa

A tentative bioactivation sequence, proposed for other phenothiazines like chlorpromazine (B137089), involves an initial P450-catalyzed 7-hydroxylation, followed by further oxidation to form an electrophilic quinone imine intermediate. nih.gov This reactive species can then be detoxified by conjugation with glutathione. nih.gov

Enzyme Interaction Studies in Preclinical Models

Preclinical studies indicate that this compound interacts with several key drug-metabolizing enzyme systems, which can influence its own clearance and that of co-administered therapeutic agents.

This compound is both a substrate and a modulator of various Cytochrome P450 (CYP) isoenzymes. Predictive data suggests it is a substrate for CYP2D6 and CYP3A4. The same data indicates it can act as an inhibitor of CYP1A2 and CYP2D6. nih.gov

Comparative studies with other phenothiazines provide further insight. For instance, promazine (B1679182) and perazine (B1214570) have been shown to induce CYP1A2, CYP3A4, and CYP2C19 in primary cultures of human hepatocytes, suggesting a potential for autoinduction of metabolism. nih.gov Furthermore, the bioactivation of phenothiazines like chlorpromazine and thioridazine (B1682328) to reactive intermediates is primarily mediated by CYP2D6, with a lesser contribution from CYP1A2. nih.gov

| CYP Isoform | Interaction Type |

|---|---|

| CYP2D6 | Substrate, Inhibitor |

| CYP3A4 | Substrate |

| CYP1A2 | Inhibitor |

| CYP2C9 | Non-substrate, Non-inhibitor |

| CYP2C19 | Non-inhibitor |

Glucuronidation represents a significant Phase II metabolic pathway for phenothiazines, typically occurring after Phase I hydroxylation. testbook.comkau.edu.sa This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to the hydroxylated metabolites. nih.gov This conjugation step is crucial for detoxification, as it renders the metabolites more water-soluble and readily excretable. nih.gov While direct studies on this compound's specific interactions with UGT isoforms are not extensively detailed in the available literature, its metabolism via hydroxylation strongly implies a subsequent interaction with the UGT enzyme system as a substrate. testbook.comkau.edu.sa

N-demethylation is a confirmed metabolic pathway for this compound, with N-demethylated metabolites having been identified in preclinical models. science.govnih.gov This process involves the enzymatic removal of one or both methyl groups from the tertiary amino group on the side chain. Comparative studies on chlorpromazine have shown that its N-demethylated metabolites can also be photogenotoxic, in some cases more so than the parent compound. nih.gov The enzymatic N-demethylation of various phenothiazines has been demonstrated to be catalyzed by lipoxygenase in the presence of hydrogen peroxide in in vitro studies. kau.edu.sa

O-demethylation is less relevant to this compound itself, which lacks a methoxy (B1213986) group. However, the primary oxidative process for phenothiazines is ring hydroxylation, which is mechanistically distinct but achieves a similar functional outcome of adding a hydroxyl group to the molecule to facilitate further conjugation. kau.edu.sanih.gov

Comparative Distribution and Depletion Studies in Animal Models

Preclinical studies in animal models provide insight into the distribution and elimination kinetics of phenothiazines. Following administration, these compounds generally distribute unevenly throughout the body, influenced by factors like blood perfusion and tissue binding. msdmanuals.com

A study on the related compound promazine in rats revealed wide tissue distribution, with the highest concentrations found in the lungs, followed by the liver, kidneys, and intestine. nih.gov The brain-to-plasma concentration ratio for promazine was found to be 4.69, indicating significant central nervous system penetration. nih.gov

Data from a study on propionylpromazine, another structural analog, in pigs showed measurable concentrations in the liver, kidney, muscle, and fat, with levels depleting over a 24-hour period. fao.org The highest concentrations were observed in the kidney and liver. fao.org These comparative data suggest that this compound likely exhibits extensive tissue distribution, with accumulation in highly perfused organs such as the lungs, liver, and kidneys.

| Tissue | Relative Concentration Rank |

|---|---|

| Lung | 1 (Highest) |

| Liver | 2 |

| Kidney | 3 |

| Intestine | 4 |

| Brain | 5 |

| Spleen | 6 |

| Red Blood Cell | 7 |

| Voluntary Muscle | 8 |

| Plasma | 9 |

| Stomach | 10 |

| Heart | 11 (Lowest) |

Structure Activity Relationship Sar Studies

Analysis of the Phenothiazine (B1677639) Scaffold in Propiomazine (B33155)

The pharmacological activity of propiomazine is fundamentally rooted in its three-ring phenothiazine core. hmdb.caiarc.fr This scaffold is a privileged structure in medicinal chemistry, known for producing psychoactive agents. ekb.eg Structure-activity relationship studies on phenothiazine derivatives have established several key principles that are evident in the structure of propiomazine. slideshare.net

Furthermore, the nature of the aminoalkyl side chain attached to the nitrogen atom at position 10 (N10) is crucial for neuroleptic and sedative activity. slideshare.net A three-carbon chain separating the ring nitrogen from the side-chain amino group is considered optimal for activity in this class of compounds. slideshare.net Propiomazine adheres to this rule with its [2-(dimethylamino)propyl] side chain. ebi.ac.uk The presence of a tertiary amine in this side chain is also a key requirement for significant activity among phenothiazines. slideshare.net

Identification of Key Structural Features for Receptor Affinity and Selectivity

(R)-Propiomazine's specific pharmacological profile arises from the interplay of its phenothiazine core and its unique substituents, which dictate its binding affinity and selectivity for various neurotransmitter receptors. nih.govdrugbank.com The compound is a chiral molecule, with the stereocenter located at the C2 position of the propyl side chain. cymitquimica.comnih.gov This analysis focuses on the (R)-enantiomer.

The key structural determinants of its activity are:

The 2-Propanoyl Group : This ketone group at the C2 position distinguishes propiomazine from other phenothiazines like chlorpromazine (B137089) (chloro group) or triflupromazine (B1683245) (trifluoromethyl group). This substituent is a primary factor in its specific receptor affinity profile. nih.gov

The N10-Alkylaminopropyl Side Chain : The (2R)-2-(dimethylamino)propyl chain is essential for its activity. The three-carbon length and the tertiary dimethylamino group are classic features for potent phenothiazine action. slideshare.net The (R)-stereochemistry at the chiral center can influence the precise fit into the binding pockets of target receptors, potentially leading to different affinity and efficacy compared to its (S)-enantiomer or the racemic mixture. cymitquimica.com

Propiomazine acts as an antagonist at a wide range of receptors, but with a distinct affinity profile. iarc.frnih.govdrugbank.com Its most potent action is at the histamine (B1213489) H1 receptor, which is significantly higher than its affinity for other receptors. medkoo.com

Table 1: Receptor Binding Affinities of Propiomazine

| Receptor | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | ~2.3 nM |

| Serotonin (B10506) 5-HT2A | ~67 nM |

| Dopamine (B1211576) D2 | ~160 nM |

Data sourced from MedKoo Biosciences technical data for Propiomazine. medkoo.com

This binding profile, characterized by high-affinity H1 antagonism and more moderate affinity for serotonergic and dopaminergic receptors, distinguishes propiomazine from typical antipsychotic phenothiazines. medkoo.com

Correlation between Structure and Observed Preclinical Pharmacological Profiles

The preclinical pharmacological profile of propiomazine is a direct consequence of its structural features and resulting receptor affinities.

Sedative Effects : The potent antagonism of the histamine H1 receptor (Ki ≈ 2.3 nM) is the primary driver of propiomazine's strong sedative and hypnotic effects. nih.govdrugbank.commedkoo.com This high affinity explains why the compound is used predominantly for sedation rather than as an antipsychotic. ebi.ac.uk

Atypical Antipsychotic Character : While it does bind to dopamine D2 receptors, its affinity is moderate (Ki ≈ 160 nM). medkoo.com This level of antagonism is weaker than that of typical phenothiazine antipsychotics and is believed to account for its lack of strong neuroleptic effects and a lower incidence of extrapyramidal side effects. hmdb.caebi.ac.uk

Serotonergic Activity : The compound's antagonism at 5-HT2A receptors (Ki ≈ 67 nM) further contributes to its atypical profile. medkoo.com In many modern antipsychotics, a higher ratio of 5-HT2A to D2 receptor blockade is associated with improved efficacy against negative symptoms and reduced motor side effects. hmdb.cadrugbank.com

The combination of these interactions results in a balanced pharmacological profile that favors sedation. nih.gov

Table 2: Structure-Pharmacology Correlation for Propiomazine

| Structural Feature | Primary Receptor Target(s) | Resulting Preclinical Pharmacological Profile |

|---|---|---|

| Phenothiazine core with N10-propylamino side chain | Histamine H1 Receptor | Potent antihistaminic action leading to strong sedation. nih.govmedkoo.com |

| 2-Propanoyl group and N10 side chain | Dopamine D2 Receptor | Moderate antagonism, resulting in weak antipsychotic effects. hmdb.camedkoo.com |

| 2-Propanoyl group and N10 side chain | Serotonin 5-HT2A Receptor | Moderate antagonism contributing to an atypical profile. hmdb.camedkoo.com |

Future Directions in Structure-Guided Research for Enantiomeric Forms

Propiomazine is typically used as a racemic mixture, containing both the (R) and (S) enantiomers. cymitquimica.com However, the focus on a single enantiomer like this compound opens up several avenues for future research. It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. researchgate.net

Future structure-guided research could proceed in the following directions:

Enantiomer-Specific Profiling : A critical step would be the complete pharmacological characterization of the individual (R)- and (S)-enantiomers. This research would determine which enantiomer is the "eutomer" (responsible for the desired H1-blocking sedative activity) and which is the "distomer" (potentially contributing to off-target effects or being inactive). Such studies would clarify if this compound offers a therapeutic advantage over the racemate or the (S)-enantiomer.

Improving Receptor Selectivity : Guided by the structure of this compound, medicinal chemists could design new analogs to enhance selectivity. The goal would be to maximize affinity for the histamine H1 receptor while further minimizing affinity for dopaminergic, muscarinic, and adrenergic receptors. This could lead to a "cleaner" sedative with a reduced side-effect profile. Modifications could involve altering the 2-propanoyl group or exploring different substituents on the amino side chain. nih.gov

Chiral Synthesis and Resolution : Developing more efficient methods for the chiral synthesis of this compound or the resolution of the racemic mixture would be essential to support these research efforts. google.com This would enable the production of enantiomerically pure compounds for detailed preclinical and potentially clinical evaluation.

By focusing on the specific stereochemistry of this compound, researchers can apply modern drug design principles to refine the therapeutic profile of this classic phenothiazine structure.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification and Identification

Chromatography is a cornerstone for the analysis of (R)-propiomazine, enabling its separation from complex matrices and related substances. Different chromatographic techniques offer distinct advantages for specific research needs.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenothiazines, including propiomazine (B33155). nih.gov In particular, Reversed-Phase HPLC (RP-HPLC) is a common and effective method for the estimation of propiomazine in bulk and pharmaceutical forms. iajpb.orgiajpb.org This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. reddit.com

For the analysis of propiomazine, RP-HPLC methods often employ a C18 column, such as an Inertsil ODS 3V column. iajpb.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer solution. iajpb.orgsielc.com The ratio of these components is optimized to achieve the desired separation. For instance, a mobile phase of acetonitrile and water in an 80:20 ratio has been successfully used. iajpb.org The detection of propiomazine is commonly performed using a UV detector, with the maximum absorbance often observed at a wavelength of 247 nm. iajpb.org

The separation of enantiomers, such as the (R) and (S) forms of propiomazine, presents a specific challenge. While standard RP-HPLC can separate propiomazine from other compounds, specialized chiral stationary phases (CSPs) are often required for enantiomeric resolution. acs.orgymcamerica.com Polysaccharide-based chiral stationary phases have shown great success in separating a wide variety of chiral compounds. ymcamerica.comphenomenex.comwindows.net Although some studies have reported difficulties in achieving baseline separation of propiomazine enantiomers using certain commercial HPLC HSA-chiral stationary phases, the use of different chiral selectors in HPLC and other techniques like supercritical fluid chromatography (SFC) continues to be an active area of research. acs.orgphenomenex.com

Table 1: Example of RP-HPLC Method Parameters for Propiomazine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Inertsil ODS 3V (5µm, 4.6x250mm) iajpb.org |

| Mobile Phase | Acetonitrile: Water (80:20 v/v) iajpb.org |

| Flow Rate | 1.0 ml/min iajpb.org |

| Detection Wavelength | 247 nm iajpb.org |

| Injection Volume | 20 µl iajpb.org |

| Run Time | 5 min iajpb.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of phenothiazine (B1677639) derivatives in biological samples. nih.gov This method combines the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. farmaciajournal.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a "fingerprint" for identification. farmaciajournal.com

GC-MS has been successfully used for the quantitative microanalysis of several phenothiazine derivatives in human plasma. nih.gov The technique offers high sensitivity, with limits of quantification often in the low nanogram per milliliter range. nih.gov While specific studies focusing solely on the GC-MS analysis of this compound are not prevalent in the provided search results, the methodology is well-established for the broader class of phenothiazines and can be adapted for this purpose. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant and indispensable tool in modern bioanalysis due to its exceptional sensitivity, selectivity, and robustness. ijsr.netbioanalysis-zone.com This technique is particularly well-suited for analyzing antipsychotic drugs like propiomazine, which are often present at very low concentrations (pg-ng/mL) in biological matrices. ijsr.net LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

The use of LC-MS/MS allows for the simultaneous analysis of multiple compounds in a single run, making it efficient for studying drug metabolism and interactions. waters.com For phenothiazines, methods have been developed for their determination in various biological fluids, including human plasma and urine. researchgate.netresearchgate.net The high sensitivity of LC-MS/MS allows for the use of small sample volumes, which is a significant advantage in clinical and research settings. waters.comresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers even greater analytical power. diva-portal.org UHPLC utilizes smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC. HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds and their metabolites. While specific applications of UHPLC-HRMS for this compound were not detailed in the provided results, the technology is at the forefront of pharmaceutical analysis and is applicable to this compound.

Table 2: Key Advantages of LC-MS/MS in this compound Analysis

| Advantage | Description |

|---|---|

| High Sensitivity | Enables the detection and quantification of low concentrations of the analyte in biological samples. ijsr.net |

| High Selectivity | Minimizes interference from other components in the sample matrix, leading to more accurate results. nih.gov |

| Robustness | Provides reliable and reproducible results, which is crucial for method validation and routine analysis. waters.com |

| Multiplexing Capability | Allows for the simultaneous analysis of the parent drug and its metabolites in a single run. waters.com |

Thin Layer Chromatography (TLC) in Structural Correlation Studies

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. youtube.com In the context of phenothiazine analysis, TLC can be used for qualitative identification and to monitor the progress of chemical reactions. lew.roacgpubs.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). youtube.com Different compounds will travel up the plate at different rates, resulting in separation.

TLC is particularly useful in structural correlation studies of phenothiazine derivatives. acs.org By comparing the migration distance (Rf value) of an unknown compound to that of a known standard on the same plate, a preliminary identification can be made. medmuv.com While not as quantitative or sensitive as HPLC or GC-MS, TLC serves as a valuable screening tool and can be used to confirm the presence of phenothiazines in various samples. farmaciajournal.commoca.net.ua For instance, TLC has been employed to confirm the completion of reactions in the synthesis of novel phenothiazine derivatives. acgpubs.org

Validation Parameters for Research Methodologies

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. researchgate.netfda.gov This process involves evaluating several parameters to demonstrate the method's reliability, accuracy, and precision.

Linearity and Calibration Range Determination

Linearity is a critical parameter in the validation of any quantitative analytical method. It demonstrates that the response of the analytical instrument is directly proportional to the concentration of the analyte over a specific range. ich.org To determine linearity, a series of standard solutions of the analyte at different known concentrations are prepared and analyzed. iajpb.org A calibration curve is then constructed by plotting the instrument response (e.g., peak area in chromatography) against the analyte concentration. researchgate.net

For the HPLC analysis of propiomazine, linearity has been demonstrated over concentration ranges such as 10-50 µg/ml and 153.7-461 µg/ml. iajpb.orgiajpb.org The linearity of the method is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (R²) of the regression line. A value close to 1 (e.g., 0.999) indicates a strong linear relationship. iajpb.orgrasayanjournal.co.in

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. ich.org The determination of this range is a key part of the validation process and ensures that the method is reliable for quantifying the analyte within these limits. cuestionesdefisioterapia.com

Table 3: Example of Linearity Data for Propiomazine by RP-HPLC

| Concentration (µg/ml) | Peak Area |

|---|---|

| 10 | Data not available in search results |

| 20 | Data not available in search results |

| 30 | Data not available in search results |

| 40 | Data not available in search results |

| 50 | Data not available in search results |

| Correlation Coefficient (r) | 0.999 iajpb.org |

Note: Specific peak area values were not provided in the search result, but the correlation coefficient indicates a strong linear relationship was achieved over this range.

Accuracy and Precision Assessments

Accuracy and precision are fundamental parameters in the validation of analytical methods, ensuring the reliability and reproducibility of the data. austinpublishinggroup.comich.org Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. sysrevpharm.org

For the analysis of propiomazine, accuracy is typically assessed by determining the percent recovery of a known amount of the analyte spiked into a biological sample. ich.orgiajpb.org The mean value should generally be within 15% of the actual value, except at the lower limit of quantification (LLOQ), where a deviation of up to 20% may be acceptable. austinpublishinggroup.com

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ich.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) of a series of measurements. sysrevpharm.orgich.org For bioanalytical methods, the precision at each concentration level should not exceed 15% of the CV, with the exception of the LLOQ, where it should not exceed 20%. austinpublishinggroup.com

In a study developing a UHPLC-High-Resolution Mass Spectrometry method for the quantification of various drugs, including propiomazine, in hair, the accuracy of the fortified pooled hair matrix was between 84-108% at the low concentration level and 89-106% at the high concentration level. The within-series precision was between 1.4% and 6.7%, and the between-series precision was between 1.4% and 10.1%. nih.gov Another study developing an RP-HPLC method for propiomazine reported a %RSD for reproducibility below 2%. iajpb.org

Table 1: Accuracy and Precision Data for Propiomazine Analysis

| Analytical Method | Matrix | Parameter | Finding |

| UHPLC-HRMS nih.gov | Hair | Accuracy (Low Level) | 84-108% |

| UHPLC-HRMS nih.gov | Hair | Accuracy (High Level) | 89-106% |

| UHPLC-HRMS nih.gov | Hair | Within-Series Precision | 1.4-6.7% |

| UHPLC-HRMS nih.gov | Hair | Between-Series Precision | 1.4-10.1% |

| RP-HPLC iajpb.org | Pharmaceutical Dosage Form | Reproducibility (%RSD) | < 2% |

Recovery Studies

Recovery studies are essential to evaluate the efficiency of the extraction procedure used to isolate the analyte from the biological matrix. austinpublishinggroup.com The recovery of an analyte is determined by comparing the detector response from an extracted sample to the response of a pure authentic standard of the same concentration. austinpublishinggroup.com

For propiomazine, various extraction methods are employed depending on the biological matrix. In a study analyzing propiomazine in postmortem blood, lipemia (high lipid content) was found to significantly affect the recovery of the more lipophilic analytes, including propiomazine, with recoveries being less than 50%. researchgate.net In this case, the internal standards were unable to fully compensate for the loss of the analyte. researchgate.net

Another study using gas chromatography for the analysis of propiomazine and its N-demethyl metabolite in plasma reported a relative recovery of 100 ± 7.6% for propiomazine at the 100 ng/ml level. dss.go.th A separate study on various phenothiazines in urine, using a method involving solid-phase extraction and capillary electrophoresis, showed recoveries ranging from 89% to 101%. fda.gov.twjfda-online.comnih.gov An RP-HPLC method for propiomazine reported an average percentage recovery of 101%. iajpb.org

Table 2: Recovery Data for Propiomazine Analysis

| Analytical Method | Matrix | Extraction Method | Recovery |

| UHPLC-MS/MS researchgate.net | Postmortem Blood (Hyperlipidemic) | Liquid-Liquid Extraction | < 50% |

| Gas Chromatography dss.go.th | Plasma | Alkaline Extraction | 100 ± 7.6% |

| Capillary Electrophoresis fda.gov.twjfda-online.comnih.gov | Urine | Solid-Phase Extraction | 89-101% |

| RP-HPLC iajpb.org | Pharmaceutical Dosage Form | Not Specified | 101% |

Stereoselective Analytical Techniques (Applicability to this compound)

Since propiomazine is a chiral compound, existing as (R)- and (S)-enantiomers, the development of stereoselective or chiral analytical methods is necessary to separate and quantify the individual enantiomers. rsc.orgacs.org This is important because enantiomers can exhibit different pharmacological activities. rsc.org

Capillary electrophoresis (CE) has proven to be a successful technique for the chiral separation of phenothiazine drugs, including propiomazine. fda.gov.twjfda-online.comnih.gov These methods often utilize chiral selectors, such as cyclodextrins (CDs), which are added to the background electrolyte. fda.gov.twjfda-online.comnih.gov Hydroxypropyl-γ-cyclodextrin (Hp-γ-CD) has been identified as an effective chiral selector for the enantioseparation of several phenothiazines. fda.gov.twjfda-online.comnih.govrsc.org In one study, baseline separation of five pairs of D,L-phenothiazines was achieved using a background electrolyte containing Hp-γ-CD. fda.gov.twjfda-online.comnih.gov

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another widely used technique for enantioselective analysis. tandfonline.comwindows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in separating the enantiomers of a wide range of pharmaceutical compounds. windows.netafmps.be For instance, a Chiralcel OJ-R phase has been tested for its ability to resolve several phenothiazine compounds. tandfonline.com

While successful enantioseparation of propiomazine has been achieved with CE, attempts to achieve the same separation using a commercial HPLC HSA-chiral stationary phase were not as successful. acs.org The choice of the chiral selector and the analytical conditions, such as the mobile phase composition and pH, are critical for achieving optimal enantiomeric resolution. rsc.orgtandfonline.com

Theoretical and Computational Chemistry Approaches

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, ionizable groups) that a molecule must possess to bind to a specific biological target and elicit a response. researchgate.netfrontiersin.org Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening (VS). researchgate.netwikipedia.org This allows for the rapid identification of novel molecules that are likely to be active at the target of interest, thereby streamlining the drug discovery process. researchgate.netwikipedia.org

For a molecule like (R)-Propiomazine, which interacts with a multitude of receptors including dopamine (B1211576), serotonin (B10506), histamine (B1213489), muscarinic, and adrenergic receptors, several pharmacophore models could be developed. nih.gov A ligand-based approach would involve analyzing a set of known active ligands for a specific target (e.g., the Histamine H1 receptor) to derive their common essential features. frontiersin.orgnih.gov Alternatively, a structure-based approach could be used if the 3D structure of the target receptor is known, where the model is built from the key interactions observed in the receptor's binding site. nih.gov

A hypothetical pharmacophore model for this compound's activity at the Dopamine D2 receptor, for instance, would likely include features corresponding to the tricyclic phenothiazine (B1677639) core, the basic nitrogen atom in the side chain, and the propionyl group. These features are crucial for its interaction profile. Such a model could then be employed in a virtual screening campaign to identify new chemical scaffolds with potential D2 receptor antagonist activity.

Table 1: Hypothetical Pharmacophoric Features for this compound Targeting the Dopamine D2 Receptor

| Feature Type | Geometric Constraints (Illustrative) | Description |

| Aromatic Ring (AR) | Centroid of the phenothiazine ring system | Represents hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. |

| Positive Ionizable (PI) | Location of the tertiary amine nitrogen | Represents the key ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor. |

| Hydrophobic (HY) | Propionyl group region | Represents a hydrophobic interaction contributing to binding affinity. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the propionyl group | Potential interaction with a hydrogen bond donor residue in the receptor. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a G-protein coupled receptor) to form a stable complex. researchgate.netfrontiersin.org By evaluating various binding poses and using a scoring function to estimate the binding affinity, docking provides insights into the molecular recognition process. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed. MD is a powerful technique that simulates the movements of atoms and molecules over time, allowing for the assessment of the stability and conformational dynamics of the ligand-receptor complex. mdpi.comresearchgate.net

Computational studies on phenothiazine derivatives have utilized these techniques to explore their interactions with various targets. For example, docking has been used to investigate the binding of novel phenothiazine analogues to enzymes like acetylcholinesterase (AChE). researchgate.net In such studies, the docking scores and predicted binding modes help to rationalize the observed biological activity. researchgate.net

For this compound, molecular docking could be used to model its specific binding pose within the active sites of its known targets, such as the Dopamine D2 or Histamine H1 receptors. This would be particularly valuable for understanding the stereospecific interactions of the (R)-enantiomer compared to its (S)-counterpart, potentially explaining differences in affinity or efficacy. An MD simulation of the this compound-receptor complex would then provide information on the stability of the key interactions (like hydrogen bonds or hydrophobic contacts) over time, confirming the viability of the docked pose. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with the Histamine H1 Receptor

| Parameter | Value (Hypothetical) | Description |

| Docking Score (kcal/mol) | -9.5 | A measure of the predicted binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | Asp107, Tyr108, Phe432, Lys191 | Amino acids in the H1 receptor binding pocket predicted to form significant interactions. |

| Type of Interactions | Ionic bond with Asp107, π-π stacking with Tyr108, Hydrophobic interactions with Phe432 | Specific non-covalent forces stabilizing the ligand-receptor complex. |

| RMSD during MD (Å) | 1.2 Å over 100 ns | Root Mean Square Deviation of the ligand's position during simulation, indicating stability of the binding pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ubbcluj.ronih.gov By calculating various molecular descriptors (physicochemical, electronic, topological, etc.) for each compound, QSAR models can be built to predict the activity of new, untested molecules. ejbps.com This approach is invaluable for optimizing lead compounds and prioritizing synthetic efforts.

QSAR studies have been successfully applied to phenothiazines to model various properties. Research has been conducted to correlate the structure of phenothiazine derivatives with their multidrug resistance (MDR) reversing activity, toxicity (expressed as LD50 values), and antimalarial activity. nih.govejbps.comnih.gov These studies identified key molecular properties, such as hydrophobicity and the presence of specific functional groups, that are critical for the observed biological effects. nih.govnih.gov For example, a QSAR model for phenothiazine toxicity utilized a descriptor based on the oxidation mechanism of bioactivation. nih.gov

A QSAR study focused on this compound and related phenothiazines could be developed to predict their binding affinity for a specific target, such as the serotonin 5-HT2A receptor. This would involve synthesizing or computationally generating a library of analogues with variations in the phenothiazine ring substituents or the side chain, calculating their molecular descriptors, and correlating these with experimentally determined binding affinities. The resulting QSAR equation could then guide the design of derivatives with enhanced potency or selectivity.

Table 3: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling

| Descriptor | Value (Calculated/Hypothetical) | Description |

| Molecular Weight | 340.5 g/mol nih.gov | The mass of one mole of the substance. |

| LogP (XLogP3) | 4.8 nih.gov | A measure of lipophilicity, influencing membrane permeability and binding. |

| Topological Polar Surface Area (TPSA) | 48.9 Ų nih.gov | Related to hydrogen bonding potential and permeability. |

| Hydrogen Bond Acceptors | 4 nih.gov | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 nih.gov | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 5 nih.gov | A measure of molecular flexibility. |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electron Donor-Acceptor Properties)